Benzyltrimethylammonium tribromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyltrimethylammonium tribromide is a chemical compound with the molecular formula C10H16Br3N. It is known for its role as a brominating agent and a mild oxidizing agent for various functional groups. The compound appears as a yellow to orange crystalline powder and is sensitive to light and moisture .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benzyltrimethylammonium tribromide can be synthesized by reacting benzyltrimethylammonium chloride with sodium hypobromite and hydrogen bromide. The reaction is typically carried out in a mixed solvent of water and dichloromethane under ice bath cooling. The organic layer is separated, dried with anhydrous magnesium sulfate, and the solvent is evaporated to obtain the crystalline product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Oxidation of Aliphatic Aldehydes

BTMAB oxidizes aliphatic aldehydes (RCHO) to carboxylic acids (RCOOH) in aqueous acetic acid via a two-step mechanism:

Mechanism

-

Complex Formation :

RCH(OH)2+BTMAB⇌[Complex]

Rapid equilibrium between aldehyde hydrate (RCH(OH)₂) and BTMAB forms an intermediate complex. -

Rate-Determining Step :

[Complex]kRCOOH+HBr+PhCH2Me3N+Br−

Decomposition of the complex yields carboxylic acid, HBr, and regenerated benzyltrimethylammonium bromide:

Kinetic Data

| Aldehyde | Kex (L/mol) | kex (s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|---|---|

| Acetaldehyde | 0.15 | 2.1×10−3 | 64.2 | -82 |

| Propionaldehyde | 0.12 | 1.8×10−3 | 61.5 | -78 |

The reaction follows Michaelis-Menten kinetics, with first-order dependence on BTMAB and saturation kinetics for aldehydes .

Bromination of Alkenes and Alkynes

BTMAB efficiently brominates unsaturated hydrocarbons under mild conditions:

Reaction Conditions

-

Solvent : Dichloromethane or acetonitrile (aprotic).

-

Temperature : 0–25°C.

-

Yield : 85–95% for terminal alkenes; 70–80% for internal alkenes .

Example :

CH2=CH2+BTMAB→CH2Br−CH2Br+PhCH2Me3N+Br−

Selectivity :

Electron-rich alkenes react faster due to enhanced electrophilic bromination .

Oxidation of Sulfides to Sulfoxides

BTMAB selectively oxidizes sulfides to sulfoxides without over-oxidation to sulfones:

Conditions :

-

Solvent : Ethanol/water (1:1).

-

Molar Ratio : 1:1 (sulfide:BTMAB).

-

Time : 1–2 hours at 0°C.

Example :

Ph-S-Ph+BTMAB→Ph-S(O)-Ph+PhCH2Me3N+Br−

Yield : >90% for diaryl sulfides; 75–85% for alkyl-aryl sulfides .

Conversion of Aryl Thioureas to 2-Aminobenzothiazoles

BTMAB enables a one-pot synthesis of 2-aminobenzothiazoles:

Mechanism :

-

Bromocyclization of aryl thioureas forms benzothiazole intermediates.

-

Hydrolysis yields the final product.

Scope :

-

Works with electron-withdrawing and donating substituents on aryl rings.

Polymer Modification

BTMAB brominates polymer backbones to enhance flame retardancy:

Application :

Applications De Recherche Scientifique

Organic Synthesis

Benzyltrimethylammonium tribromide is primarily recognized for its role as a brominating agent. It facilitates the introduction of bromine into organic molecules, which is crucial for synthesizing pharmaceuticals and agrochemicals.

- Case Study: Bromination of Amides

A study demonstrated that aliphatic and aromatic amides reacted with this compound in an alkaline medium to yield N-bromoamides efficiently. The reaction was conducted at low temperatures, providing good yields and highlighting the reagent's effectiveness in organic transformations .

Phase Transfer Catalysis

In phase transfer catalysis, this compound enhances the efficiency of reactions involving organic and inorganic compounds. This property is particularly valuable in the production of fine chemicals.

- Data Table: Reaction Efficiency

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination of Phenols | Dichloromethane-Methanol | Good | |

| N-Bromoamide Synthesis | Ice-cold Aqueous NaOH | Good |

Biological Research

The compound has applications in biological studies, particularly in understanding cell signaling pathways and receptor interactions. It aids researchers in developing therapeutic strategies.

- Application Areas:

- Cell signaling

- Receptor interactions

- Therapeutic development

Polymer Chemistry

This compound is utilized to modify polymers, enhancing their properties for various applications such as coatings and adhesives.

- Impact on Polymer Properties:

The modification leads to improved mechanical strength and thermal stability, making materials more suitable for industrial applications.

Analytical Chemistry

In analytical settings, this compound is employed for the detection and quantification of various substances, providing reliable results in laboratory analyses.

- Application Example:

It has been used in methods for detecting specific analytes, showcasing its utility in both qualitative and quantitative analysis.

Mécanisme D'action

The mechanism of action of benzyltrimethylammonium tribromide involves the tribromide ion as the reactive oxidizing species. In oxidation reactions, it converts diols into carbonyl compounds through glycol bond fission. For aromatic bromination, it introduces bromine atoms into the aromatic ring, forming brominated derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyltrimethylammonium bromide: Used as a starting material for various chemical reactions.

Benzyltributylammonium bromide: Another brominating agent with similar applications.

Benzyltriethylammonium chloride: Used in organic synthesis for similar purposes.

Uniqueness

Benzyltrimethylammonium tribromide is unique due to its ability to act as both a brominating and oxidizing agent, making it versatile for various chemical transformations. Its specific reactivity with diols and aromatic compounds sets it apart from other similar compounds .

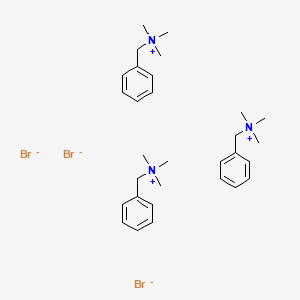

Propriétés

Formule moléculaire |

C30H48Br3N3 |

|---|---|

Poids moléculaire |

690.4 g/mol |

Nom IUPAC |

benzyl(trimethyl)azanium;tribromide |

InChI |

InChI=1S/3C10H16N.3BrH/c3*1-11(2,3)9-10-7-5-4-6-8-10;;;/h3*4-8H,9H2,1-3H3;3*1H/q3*+1;;;/p-3 |

Clé InChI |

KTLFENNEPHBKJD-UHFFFAOYSA-K |

SMILES canonique |

C[N+](C)(C)CC1=CC=CC=C1.C[N+](C)(C)CC1=CC=CC=C1.C[N+](C)(C)CC1=CC=CC=C1.[Br-].[Br-].[Br-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.